

Solubility of O-Toluenesulfonamide in common organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **O-Toluenesulfonamide**

Cat. No.: **B073098**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **O-Toluenesulfonamide** in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility of **o-toluenesulfonamide** (o-TSA) in a variety of common organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize **o-toluenesulfonamide** in their work. This document presents quantitative solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of **o-toluenesulfonamide** is a critical parameter for its application in synthesis, crystallization, and formulation. Extensive studies have been conducted to quantify its solubility in numerous organic solvents across a range of temperatures. The mole fraction solubility of **o-toluenesulfonamide** generally increases with rising temperature in the tested solvents.[\[1\]](#)[\[2\]](#)

Below are tables summarizing the mole fraction solubility (x) of **o-toluenesulfonamide** in various organic solvents at different temperatures.

Table 1: Mole Fraction Solubility (x) of **O-Toluenesulfonamide** in Various Solvents at 318.15 K (45 °C)[\[1\]](#)[\[3\]](#)

Solvent	Mole Fraction Solubility (x)
Ethyl Acetate	0.07748
Acetonitrile	0.07368
Methanol	0.05790
Ethanol	0.04564
n-Propanol	0.04271
Isopropanol	0.04142
n-Butanol	0.03879

Table 2: Mole Fraction Solubility (x) of **o-Toluenesulfonamide** in Additional Solvents at Various Temperatures[2][4]

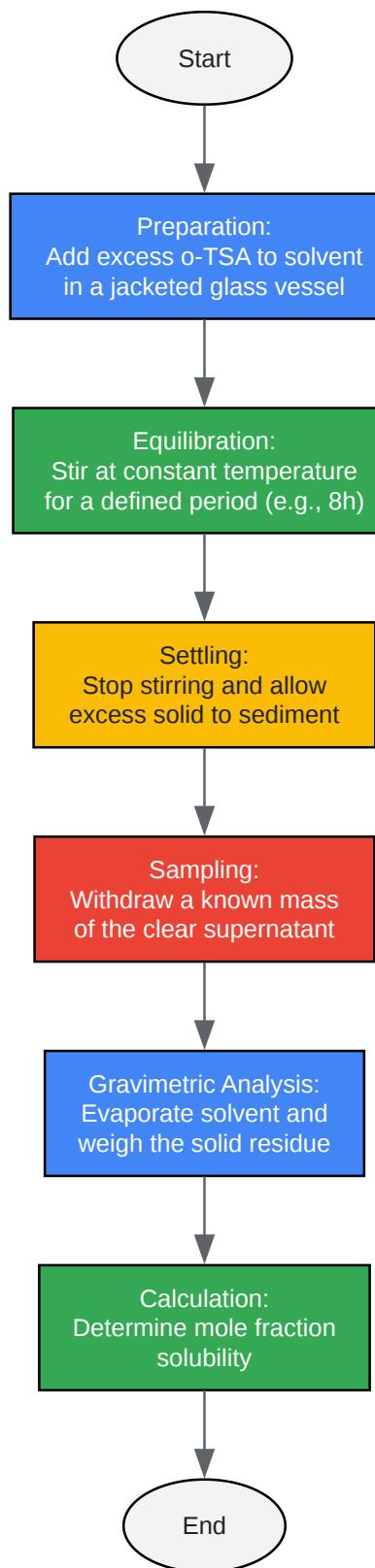
Solvent	Temperature (K)	Mole Fraction Solubility (x)
Alcohols		
Methanol	283.15	0.0298
318.15	0.0579	
Ethanol	283.15	0.0219
318.15	0.0456	
n-Propanol	283.15	0.0198
318.15	0.0427	
Isopropanol	283.15	0.0189
318.15	0.0414	
n-Butanol	283.15	0.0175
318.15	0.0388	
Isobutanol	273.15	0.0123
323.15	0.0421	
n-Pentanol	273.15	0.0109
323.15	0.0398	
Isopentanol	273.15	0.0105
323.15	0.0387	
Ketones		
Acetone	273.15	0.0452
323.15	0.1235	
Cyclohexanone	273.15	0.0521
323.85	0.1589	
Cyclopentanone	273.15	0.0611

323.85	0.1798	
<hr/>		
Esters		
<hr/>		
Ethyl Acetate	283.15	0.0412
<hr/>		
318.15	0.0775	
<hr/>		
Methyl Acetate	273.15	0.0432
<hr/>		
323.15	0.1198	
<hr/>		
Ethyl Formate	273.15	0.0398
<hr/>		
323.15	0.1087	
<hr/>		
Other Solvents		
<hr/>		
Acetonitrile	283.15	0.0389
<hr/>		
318.15	0.0737	
<hr/>		
Dichloromethane	273.15	0.0198
<hr/>		
323.15	0.0654	
<hr/>		

Qualitative solubility information indicates that ***o*-toluenesulfonamide** is also soluble in ethanol and slightly soluble in ether and DMSO.^{[5][6]} Its solubility in water is low, reported as 1.6 g/L at 25 °C.^{[6][7]}

Experimental Protocols for Solubility Determination

The quantitative solubility data presented in this guide were primarily determined using the isothermal saturation method, also referred to as the static gravimetric method.^{[1][2][4]} This is a widely accepted and reliable technique for measuring solid-liquid equilibrium.


Detailed Methodology:

- Apparatus: The experiment is typically conducted in a jacketed glass vessel to maintain a constant temperature. A circulating thermostatic bath is used to control the temperature with high precision. A magnetic stirrer ensures the solution remains well-mixed.

- Sample Preparation: An excess amount of **o-toluenesulfonamide** is added to a known volume of the selected organic solvent in the glass vessel.
- Equilibration: The resulting suspension is continuously stirred at a constant, predetermined temperature for a sufficient duration to ensure that solid-liquid equilibrium is achieved. The time required to reach equilibrium can vary but is often determined empirically; in some studies, this period was established to be around 8 hours.[4]
- Phase Separation: After reaching equilibrium, stirring is stopped, and the solution is allowed to stand for several hours to permit the excess solid to settle, leaving a clear, saturated supernatant.
- Sampling and Analysis: A known mass of the clear supernatant is carefully withdrawn. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining dissolved **o-toluenesulfonamide** is determined gravimetrically.
- Calculation: The mole fraction solubility is calculated from the masses of the dissolved solute and the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **o-toluenesulfonamide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Methylbenzenesulfonamide | C7H9NO2S | CID 6924 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. Buy O-Toluenesulfonamide | 8013-74-9 [smolecule.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- To cite this document: BenchChem. [Solubility of O-Toluenesulfonamide in common organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073098#solubility-of-o-toluenesulfonamide-in-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com